molecular formula C21H24ClN3O5S B2978943 Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899942-73-5

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2978943
CAS No.: 899942-73-5
M. Wt: 465.95
InChI Key: IMPTXIZEKUSIMA-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazine ring, a chlorobenzyl group, and an ethyl ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the thiadiazine ring, chlorobenzylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-({[6-(2-bromobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
  • Ethyl 2-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
  • Ethyl 2-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific chlorobenzyl group, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)17-9-4-6-11-19(17)23-20(26)15-25-13-7-12-24(31(25,28)29)14-16-8-3-5-10-18(16)22/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPTXIZEKUSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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